![molecular formula C10H12O2S B1324641 ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 19282-44-1](/img/structure/B1324641.png)

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

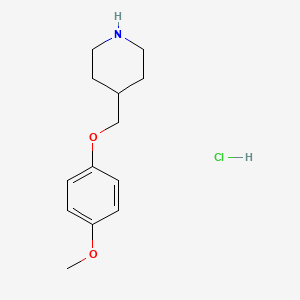

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H12O2S . It has a molecular weight of 196.27 g/mol . The IUPAC name for this compound is ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate .

Synthesis Analysis

The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate and similar compounds has been reported in the literature . For example, phenyl-tolane type liquid crystals based on 5,6-dihydro-4H-cyclopenta[b]thiophene core were synthesized by Sonogashira coupling reactions in high yields .Molecular Structure Analysis

The molecular structure of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can be represented by the InChI string: InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 . The compound has a complexity of 205 as computed by Cactvs 3.4.6.11 .Physical And Chemical Properties Analysis

Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has a topological polar surface area of 54.5 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It also has three rotatable bonds .科学的研究の応用

Application in Antimicrobial Research

- Specific Scientific Field: Antimicrobial Research

- Summary of the Application: Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is used in the synthesis of novel arylidene derivatives, which have shown significant antimicrobial activity . These compounds are particularly effective against methicillin-resistant Staphylococcus aureus .

- Methods of Application or Experimental Procedures: The arylidene derivatives of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate were synthesized by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid . The benzylidene derivatives of chloro aldehyde were prepared from the Vilsmeier reaction of 2-benzylidenecyclopentanone and 2-benzylidenecyclohexanone derivatives, obtained from the condensation of various aromatic aldehydes with cyclopentanone and cyclohexanone .

- Results or Outcomes: The synthesized compounds were characterized by nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy and X-ray single-crystal analysis . Most of the compounds tested showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . In particular, compound 9f emerged as an effective antibacterial agent and may be a potential candidate for future drug discovery and development .

Additionally, a related compound, 2,6-dibromo-4,4-bis (2-ethylhexyl)-4H-cyclopenta [1,2-b:5,4-b’]dithiophene, has been used in the development of semiconducting polymers due to its effective conjugation and lower band gap .

特性

IUPAC Name |

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXSJXOYHFWPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)